Product packaging for DLin-MC2-DMA(Cat. No.:)

DLin-MC2-DMA

Cat. No.: B10857451
M. Wt: 628.1 g/mol
InChI Key: BAHNSDYHBUZBBI-KWXKLSQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DLin-MC2-DMA is a synthetic, ionizable cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for RNA interference (RNAi) therapeutics . It represents a significant advancement over earlier generations of ionizable lipids by offering dramatically improved gene silencing efficiency, making it a promising delivery system for RNAi-based therapies . Its primary research value lies in its ability to efficiently encapsulate and deliver nucleic acid payloads, such as small interfering RNA (siRNA), to target cells . A key characteristic of this compound is its notable liver-targeting capability, which makes it an attractive candidate for the development of treatments for various liver diseases . In preclinical studies, this lipid has been successfully used to deliver siRNA targeting the PCSK9 gene in non-human primates, resulting in a significant reduction of PCSK9 expression in the liver and a subsequent decrease in plasma LDL cholesterol levels . Furthermore, research has demonstrated the efficacy of this compound in delivering microRNA (miR-122) in a mouse model of hepatitis C virus (HCV) infection, showing a significant reduction in viral replication and liver inflammation . The compound has a molecular weight of 628.08 and the molecular formula is C42H77NO2 . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H77NO2 B10857451 DLin-MC2-DMA

Properties

Molecular Formula

C42H77NO2

Molecular Weight

628.1 g/mol

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate

InChI

InChI=1S/C42H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45-42(44)39-40-43(3)4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

BAHNSDYHBUZBBI-KWXKLSQISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCN(C)C

Origin of Product

United States

Dlin Mc2 Dma in Lipid Nanoparticle Lnp Formulation and Characterization

Comprehensive Analysis of DLin-MC2-DMA-Containing LNP Compositional Ratios

The effectiveness of an LNP system is highly dependent on the molar ratio of its components. Formulations containing this compound were systematically prepared to evaluate its delivery efficiency. These LNPs typically consist of four main components: the ionizable cationic lipid (this compound), a neutral helper lipid, cholesterol, and a PEGylated lipid to confer stability and control particle size. nih.gov

In the pivotal study that characterized this compound, a standard formulation ratio was employed to compare a series of novel lipids. While specific ratios can be optimized for different applications, a common benchmark involves a composition of approximately 40-50% ionizable lipid, 10% DSPC, 38-48% cholesterol, and 1-2% PEG-lipid. researchgate.netliposomes.ca For instance, LNPs developed for screening lipids like this compound have been formulated with a molar ratio of ionizable lipid:DSPC:Cholesterol:PEG-lipid of 40:10:48:2. The precise composition is critical for achieving optimal encapsulation efficiency and particle stability.

ComponentMolar Ratio (%)Role in Formulation
This compound 40 - 50Encapsulation of nucleic acid; facilitates endosomal escape
DSPC 10Structural helper lipid; enhances stability
Cholesterol 38.5 - 48Modulates membrane fluidity and stability; fills voids
PEG-Lipid 1.5 - 2Forms protective corona; controls particle size; prolongs circulation

Table 1: Example Compositional Ratios for this compound-containing LNPs. These ratios are representative and subject to optimization.

The non-ionizable components, or "helper lipids," are not merely passive ingredients but play active, synergistic roles in the structure and function of the LNP. nih.gov

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): As a phospholipid with a cylindrical shape, DSPC acts as a structural lipid. It helps to form a stable lipid bilayer, contributing to the integrity of the nanoparticle and improving the encapsulation of the nucleic acid payload. nih.gov

Cholesterol: This sterol is essential for LNP stability and function. nih.gov It intercalates between the lipid tails, modulating the fluidity and rigidity of the lipid membrane. This helps to fill any voids that form between the cone-shaped ionizable lipids within the nanoparticle core, thereby enhancing particle stability and reducing the potential for drug leakage. nih.gov

Advanced Methodologies for LNP Self-Assembly and Fabrication

The creation of uniform LNPs with consistent characteristics is paramount for their application. Traditional methods such as vesicle extrusion or sonication often lack scalability and precise control. Advanced methodologies, particularly those involving microfluidics, have become the standard for LNP fabrication.

Continuous flow microfluidic mixing is a robust and scalable method for producing LNPs, including those formulated with this compound. researchgate.net This technique involves the precisely controlled mixing of two streams: an organic phase (typically ethanol) in which the lipids (this compound, DSPC, cholesterol, and PEG-lipid) are dissolved, and an acidic aqueous buffer (e.g., sodium acetate, pH 4) containing the nucleic acid cargo. dntb.gov.ua

The rapid mixing within microchannels, such as those with a T-junction or a staggered herringbone mixer (SHM) design, causes a rapid increase in solvent polarity. dntb.gov.ua This change triggers the protonation of the this compound headgroup and the self-assembly of the lipid components around the negatively charged nucleic acid, leading to the spontaneous formation of LNPs. dntb.gov.ua The key advantages of this method include:

Precise Control: Microfluidics allows for exquisite control over flow rates and mixing times, resulting in LNPs with a consistent and narrow size distribution (low polydispersity index).

High Encapsulation Efficiency: The rapid precipitation process ensures efficient encapsulation of the nucleic acid payload.

Reproducibility and Scalability: The process is highly reproducible from batch to batch and can be scaled up by running multiple microfluidic devices in parallel, transitioning seamlessly from laboratory-scale research to industrial production.

Critical Physicochemical Attributes Influencing LNP Performance and Stability

The in vivo performance of an LNP is not determined by its composition alone but is critically influenced by its physicochemical properties. For ionizable lipids like this compound, the most important attribute is its ionization state, which is quantified by its apparent pKa.

The ionizable nature of this compound is central to its mechanism of action. The lipid is designed to have a tertiary amine headgroup that can be protonated. The apparent pKa is the pH at which 50% of these headgroups are ionized within the LNP environment. This property governs a critical balance: the LNP should be relatively neutral at physiological pH (~7.4) to minimize non-specific interactions and toxicity in circulation, but become positively charged upon entering the acidic environment of the endosome (pH 5.5-6.5). nih.gov This protonation is thought to facilitate the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm.

Systematic studies screening libraries of structurally related lipids have demonstrated a strong correlation between the apparent pKa of the LNP and its in vivo gene-silencing activity. liposomes.ca Research by Jayaraman et al. synthesized and tested a series of lipids, including this compound, to pinpoint the optimal pKa for hepatic delivery. liposomes.ca

This compound was found to have an apparent pKa of 5.64 . caymanchem.comcaymanchem.com

This study revealed that LNPs with a pKa in the range of 6.2 to 6.5 exhibited the highest potency for siRNA-mediated gene silencing in the liver. liposomes.ca

The most potent lipid identified in the study was DLin-MC3-DMA , with an optimal pKa of 6.44 . liposomes.cabroadpharm.com

The lower pKa of this compound (5.64) means that at the pH of an early endosome, a smaller fraction of the lipid molecules are protonated compared to a lipid with a pKa of 6.44. This reduced cationic charge density is believed to result in less efficient endosomal escape, explaining its lower in vivo activity compared to DLin-MC3-DMA. liposomes.ca

Ionizable LipidApparent pKaIn Vivo Activity (ED50 for FVII silencing)Reference
This compound 5.640.6 mg/kg caymanchem.comliposomes.ca
DLin-MC3-DMA 6.440.03 mg/kg liposomes.ca

Table 2: Comparison of apparent pKa and in vivo activity for LNPs formulated with this compound versus the optimized DLin-MC3-DMA. A lower ED50 value indicates higher potency.

This direct comparison underscores the critical nature of the pKa value. The investigation of this compound was instrumental in establishing the precise pKa range required for optimal LNP-mediated delivery to hepatocytes, providing a fundamental principle for the rational design of next-generation ionizable lipids. liposomes.ca

Mechanistic Elucidation of Dlin Mc2 Dma Mediated Intracellular Nucleic Acid Delivery

Molecular Interactions and Electrostatic Complex Formation with Nucleic Acid Payloads

The initial and foundational step in the delivery process is the formation of a stable complex between the positively charged lipid components and the negatively charged nucleic acid payload. This process is driven primarily by electrostatic interactions. youtube.com

Lipid nanoparticles are typically formulated by mixing the lipid components, including DLin-MC2-DMA, dissolved in an ethanol (B145695) phase with an aqueous phase containing the nucleic acid payload at an acidic pH (e.g., pH 4.0). youtube.com At this acidic pH, which is well below the pKa of this compound (~6.4), its tertiary amine headgroup becomes protonated, conferring a net positive charge to the lipid. youtube.com This positive charge enables strong electrostatic binding to the negatively charged phosphate (B84403) backbone of nucleic acids like siRNA or mRNA, initiating the self-assembly of a condensed nucleic acid-lipid core. youtube.comnih.gov

Cellular Uptake Mechanisms of this compound-Based LNPs

Once in circulation, this compound-based LNPs are internalized by target cells primarily through endocytosis. researchgate.net The specific pathway can be influenced by the cell type and the proteins that adsorb to the LNP surface from the biological milieu, forming a "protein corona." For liver-targeted delivery, a key protein involved is Apolipoprotein E (ApoE). youtube.comnih.gov ApoE binds to the surface of the LNP, and this complex is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on hepatocytes. youtube.comnih.gov This receptor-mediated recognition triggers the endocytosis of the LNP.

Studies have indicated that multiple endocytic pathways may be involved, including clathrin-mediated endocytosis and macropinocytosis. nih.govnih.gov Research using advanced imaging and machine learning has identified fluid-phase endocytosis, such as macropinocytosis, as a particularly productive route for functional mRNA delivery by LNPs. nih.gov The specific composition of the LNP, including the identity of the ionizable cationic lipid, can significantly influence the efficiency of uptake into different cell types, such as antigen-presenting cells. ubc.caresearchgate.net

Endosomal Escape Pathways and pH-Responsiveness Facilitated by this compound

Following endocytosis, the LNP is sequestered within an endosome. For the nucleic acid payload to exert its therapeutic effect, it must be released from the LNP and escape the endosome into the cytoplasm before the endosome matures into a lysosome, where the payload would be degraded. researchgate.netnih.gov This endosomal escape is the most critical barrier to effective intracellular delivery and is the primary function of this compound's pH-responsive design.

As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping from approximately 6.5 in early endosomes to 5.0-5.5 in late endosomes. nih.govnih.gov When the endosomal pH drops below the pKa of this compound (~6.4), its tertiary amine headgroup becomes protonated, resulting in the LNP acquiring a strong positive charge. youtube.comresearchgate.net

This change triggers the destabilization of the endosomal membrane through several proposed mechanisms:

Electrostatic Interaction and Membrane Fusion : The newly cationic LNP surface interacts strongly with the anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane. nih.govresearchgate.net This interaction is thought to promote the fusion of the LNP with the endosomal membrane or otherwise disrupt the membrane's integrity, creating pores through which the nucleic acid payload can escape. nih.govnih.gov

Structural Transition of Lipids : The protonation of this compound can induce a change in its effective molecular shape to a "wedge" or "cone" shape. This, in combination with the other lipids, can promote a transition from a stable lamellar (bilayer) phase to a non-bilayer inverted hexagonal (HII) phase. researchgate.net The formation of these non-lamellar structures within the endosomal membrane is inherently disruptive and leads to its destabilization, facilitating payload release. researchgate.net

The superior potency of ionizable lipids like this compound and its successors is directly attributed to their optimized ability to facilitate this pH-triggered endosomal escape. researchgate.net

Influence of LNP Structural Parameters on Intracellular Trafficking and Payload Release

The efficiency of intracellular delivery is not solely dependent on this compound but is a function of the entire LNP's structural and compositional parameters. Variations in these parameters can significantly impact LNP stability, cellular uptake, intracellular trafficking, and the ultimate release of the payload. ubc.caresearchgate.net

Table 2: Key LNP Structural Parameters and Their Influence on Delivery

ParameterInfluence on Intracellular DeliverySource(s)
LNP Size Affects cellular uptake mechanisms and biodistribution. Can be tuned by altering the PEG-lipid content. Larger LNPs may show different cell-type specificity compared to smaller ones. researchgate.netubc.ca
Lipid Molar Ratios The relative proportions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid are critical for LNP stability, morphology, and fusogenicity, directly impacting delivery potency. researchgate.netnih.gov
Nitrogen-to-Phosphate (N/P) Ratio This ratio of ionizable lipid amines to nucleic acid phosphates influences the organization and encapsulation of the payload, which in turn affects intracellular trafficking and the efficiency of payload release from the LNP. nih.gov
PEG-Lipid Content Controls LNP size and provides a hydrophilic shield to reduce non-specific protein binding and increase circulation time. The PEG can desorb in the acidic endosome, unmasking the LNP surface for membrane interaction. researchgate.netyoutube.com

The lipid composition directly determines the gene-silencing profile by influencing both cellular and intracellular delivery pathways. researchgate.net For instance, the ratio of the ionizable lipid to the nucleic acid payload, known as the nitrogen-to-phosphate (N/P) ratio, dictates the internal structure of the LNP. nih.gov Higher N/P ratios can lead to more of the nucleic acid being associated with the LNP surface rather than encapsulated in the core, which can alter membrane fusion dynamics and subsequent payload release. nih.gov Similarly, the size of the LNP, which is often controlled by the molar percentage of the PEG-lipid, can alter its biodistribution and uptake efficiency in different tissues and cell types. researchgate.netubc.ca Therefore, the optimization of these structural parameters is essential for maximizing the therapeutic efficacy of this compound-based delivery systems.

Preclinical Efficacy Studies of Dlin Mc2 Dma Based Lipid Nanoparticles

Applications in Gene Silencing Through Small Interfering RNA (siRNA) Delivery

DLin-MC2-DMA has been instrumental in the development of LNP-based siRNA delivery systems. These nanoparticles are designed to protect the siRNA from degradation in the bloodstream and facilitate its uptake into target cells, leading to the silencing of specific genes.

The liver has been a primary target for LNP-based siRNA therapies due to its natural tendency to accumulate nanoparticles after intravenous administration. Preclinical studies have demonstrated the potential of this compound in mediating gene silencing in hepatocytes.

A key study investigating a series of ionizable amino lipids revealed that LNPs formulated with this compound could effectively silence the expression of mouse coagulation Factor VII (FVII), a gene primarily expressed in the liver. The median effective dose (ED50) for reducing hepatic FVII levels in mice was determined to be 0.6 mg/kg. This study was part of a broader investigation into the structure-activity relationship of ionizable lipids, which highlighted the importance of the pKa of the lipid in achieving potent in vivo gene silencing. The pKa of this compound is 5.64. nih.gov

The broader research context shows a strong correlation between the pKa of the ionizable lipid within the LNP and its in vivo hepatic gene-silencing activity, with an optimal pKa range identified as being between 6.2 and 6.5. nih.gov While this compound falls outside this optimal range, its efficacy demonstrates the potential of this class of lipids. Subsequent research led to the development of related lipids with pKa values closer to the optimal range, such as DLin-MC3-DMA, which exhibited even greater potency in silencing hepatic genes. nih.govnih.gov

Efficacy of this compound in Hepatic Gene Silencing
Target GeneAnimal ModelEfficacy Metric (ED50)Reference
Factor VII (FVII)Mouse0.6 mg/kg nih.gov

While the liver is a major target, delivering siRNA to extra-hepatic cell populations like macrophages and dendritic cells is crucial for treating a range of diseases, including inflammatory conditions and cancers. Research in this area has been more focused on related ionizable lipids such as DLin-KC2-DMA.

Studies have shown that LNPs containing DLin-KC2-DMA can effectively silence genes in antigen-presenting cells (APCs), including macrophages and dendritic cells. For instance, LNP siRNA systems with DLin-KC2-DMA have been shown to be the most potent for silencing GAPDH in primary bone marrow-derived macrophages (MΦ) and dendritic cells (DCs) in vitro. medchemexpress.com In vivo studies have also demonstrated that these LNPs can effectively silence target genes in APCs in the spleen and peritoneal cavity. medchemexpress.com Specifically, DLin-KC2-DMA containing LNPs significantly reduced GAPDH protein levels in peritoneal cavity macrophages and dendritic cells, as well as in spleen-derived APCs in mice. medchemexpress.com

Furthermore, research on improving dendritic cell-based vaccines has utilized DLin-KC2-DMA-containing LNPs to deliver siRNA targeting PD-1 ligands (PD-L1 and PD-L2) in human monocyte-derived DCs. This approach resulted in efficient and specific knockdown of PD-L expression without negatively impacting the essential functions of the dendritic cells. nih.govspringermedizin.deresearchgate.net

While these findings highlight the potential of DLin-series lipids for extra-hepatic gene silencing, specific preclinical efficacy data for this compound in macrophages and dendritic cells is not extensively available in the reviewed literature. The focus has largely shifted to its more potent successors like DLin-KC2-DMA and DLin-MC3-DMA for these applications.

Applications in Gene Expression Through Messenger RNA (mRNA) and Plasmid DNA (pDNA) Delivery

Beyond gene silencing, LNPs are being explored as vectors for delivering mRNA and pDNA to drive the expression of specific proteins, a cornerstone of protein replacement therapies and various vaccine strategies.

The effectiveness of LNP formulations for gene expression is often first assessed in vitro. Studies have compared different ionizable lipids for their ability to transfect cells with mRNA or pDNA.

For pDNA delivery, research has shown that LNPs formulated with the related lipid DLin-KC2-DMA are highly potent for in vitro transfection in cell lines like HeLa cells, with transfection efficiencies approaching 90% in primary cell cultures. liposomes.caresearchgate.net In a direct comparison for pDNA delivery, LNPs containing DLin-KC2-DMA showed a significant improvement in luciferase expression over those containing DLin-MC3-DMA in HeLa cells. liposomes.ca

In the context of mRNA delivery, in vitro studies have also been conducted to compare various ionizable lipids. For example, a study comparing five commercially available ionizable lipids, including DLin-KC2-DMA and DLin-MC3-DMA, for the delivery of firefly luciferase (FLuc) mRNA showed that both were capable of delivering and expressing the mRNA in vitro. researchgate.net However, direct and detailed in vitro gene expression data specifically for this compound is limited in the available scientific literature.

In vivo studies are critical for evaluating the potential of LNP-based gene expression systems. Research has explored the use of these nanoparticles for both systemic and localized protein production.

A study investigating pDNA delivery in mice found that LNPs formulated with DLin-KC2-DMA or DLin-MC3-DMA led to significant in vivo protein production, particularly in the spleen, which was higher than in the liver. nih.govmonash.eduresearchgate.net This suggests a potential for targeting the spleen for gene expression, which could be beneficial for immunotherapies and vaccines. nih.govmonash.eduresearchgate.net Specifically, DLin-KC2-DMA was found to facilitate higher in vivo pDNA transfection compared to DLin-MC3-DMA. nih.govmonash.eduresearchgate.net

While these findings with related lipids are promising, specific in vivo gene expression data for this compound-based LNPs for either mRNA or pDNA delivery is not well-documented in the reviewed literature.

Research into Vaccine Delivery Platforms Utilizing this compound Formulations

The success of mRNA vaccines for COVID-19 has highlighted the immense potential of LNPs as vaccine delivery platforms. These platforms can encapsulate mRNA encoding viral antigens, protecting the mRNA and facilitating its delivery to host cells to elicit an immune response.

Research in this area has heavily focused on newer ionizable lipids like ALC-0315 and SM-102, which are components of the approved COVID-19 vaccines. However, foundational research with lipids like DLin-MC3-DMA has been crucial. For instance, studies have explored the use of DLin-MC3-DMA-based LNPs for delivering mRNA encoding the HIV p55Gag polyprotein, demonstrating the induction of both cellular and antibody immune responses in mice. nih.govresearchgate.netresearchgate.net The route of administration was found to influence the type of immune response, with intramuscular injection favoring a Th1-biased response and subcutaneous injection leading to a Th2-biased response. nih.govresearchgate.netresearchgate.net

The potential of LNP-pDNA systems for vaccine applications has also been recognized, with studies suggesting that the organ-selective gene expression they can achieve could be leveraged for more effective vaccine design. nih.govmonash.edu

Despite the extensive research into LNP-based vaccines, there is a lack of specific preclinical data on the use of this compound as a core component in vaccine formulations in the reviewed scientific literature. The field has rapidly evolved, with a focus on lipids that demonstrate the highest potency and optimal immunogenicity for vaccine applications. nih.govmdpi.com

Comparative Preclinical Data of Related DLin Lipids in Extra-Hepatic and Gene Expression Applications
ApplicationLipidKey FindingCell/Animal ModelReference
siRNA Delivery to Macrophages/DCsDLin-KC2-DMASignificant GAPDH silencing (>80% at 5 µg/ml)Primary mouse MΦ and DCs medchemexpress.com
siRNA Delivery to DCsDLin-KC2-DMAEfficient knockdown of PD-L1 and PD-L2Human monocyte-derived DCs nih.govspringermedizin.deresearchgate.net
pDNA Delivery (in vitro)DLin-KC2-DMA5 to 12-fold higher luciferase expression than DLin-MC3-DMAHeLa cells liposomes.ca
pDNA Delivery (in vivo)DLin-KC2-DMAHigher pDNA transfection than DLin-MC3-DMA, with high expression in the spleenMouse nih.govmonash.eduresearchgate.net
mRNA Vaccine (HIV)DLin-MC3-DMAInduced Th1-biased immune response via IM injection and Th2 via SCMouse nih.govresearchgate.netresearchgate.net

Development of Investigational Targeted Delivery Approaches

The development of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid this compound has been a subject of preclinical research aimed at achieving targeted delivery of nucleic acid payloads to specific tissues and cells. These investigations explore how the formulation of LNPs can be modified to direct them to particular biological targets, including challenging destinations like the central nervous system and specific organs.

Strategies for Central Nervous System Delivery and Blood-Brain Barrier Transfection

The blood-brain barrier (BBB) presents a formidable obstacle to drug delivery, significantly limiting the treatment of many neurological disorders. sciencedaily.commountsinai.org While lipid nanoparticles are a promising platform for nucleic acid therapies, their ability to cross the BBB after systemic administration remains a major challenge. dahlmanlab.orgnih.gov

Research into LNP-mediated delivery to the central nervous system (CNS) has largely focused on lipids other than this compound. For instance, studies have explored direct intracerebral injections using LNPs formulated with DLin-MC3-DMA to bypass the BBB and transfect brain tissue effectively. nih.gov Other modern strategies involve designing entirely new "BBB-crossing lipid nanoparticles" (BLNPs) by synthesizing lipids that incorporate specific chemical modules to facilitate transit across the barrier. mountsinai.orgnih.gov These novel lipids have shown a substantially higher mRNA delivery efficiency into the brain in mouse models compared to more conventional LNP formulations. nih.gov

Furthermore, high-throughput screening platforms have been developed to test libraries of LNPs with diverse ionizable lipids for their ability to both transfect the endothelial cells of the BBB and transport payloads across them. nih.gov Such platforms are crucial for identifying lead candidates for in vivo brain delivery. nih.gov However, literature specifically detailing the use of this compound in systemic CNS delivery strategies is limited, with much of the focus shifting to its successor, DLin-MC3-DMA, or other purpose-built lipids for brain targeting. nih.govresearchgate.net

Approaches to enhance LNP delivery across the BBB are varied and include:

Active Targeting: Modifying LNPs with ligands such as peptides or aptamers that bind to receptors on brain endothelial cells to encourage receptor-mediated transcytosis. dahlmanlab.orgresearchgate.net

Invasive and Non-Invasive Methods: Techniques range from transiently disrupting the BBB with methods like focused ultrasound to direct intracranial administration. nih.gov

Chemical Modification: Altering the chemical structure of the ionizable lipid itself to improve its ability to penetrate the CNS. nih.gov

While these strategies are under investigation for LNPs in general, dedicated preclinical studies applying these techniques specifically to this compound for CNS delivery are not extensively documented in recent literature.

Exploration of Organ and Cell Type Specificity with this compound-LNPs

Preclinical studies have investigated the biodistribution and cell-type specificity of this compound-based LNPs, revealing a tendency for accumulation and gene expression in particular organs. The choice of ionizable lipid is a critical factor that influences the organ-selective delivery of LNPs. nih.gov

Organ Specificity

Research comparing LNPs formulated with different ionizable lipids has provided insights into the specific tropism of this compound. A key finding is that LNPs formulated with DLin-KC2-DMA (an alternative name for this compound) exhibited significantly higher protein production in the spleen compared to the liver when delivering plasmid DNA (pDNA) in mice. nih.gov This contrasts with many other LNP formulations, such as those based on DLin-MC3-DMA, which tend to show strong liver-selective transfection. nih.govnih.gov

In other studies, intramuscular injection of LNPs composed of DLin-KC2-DMA for delivering firefly luciferase (FLuc) mRNA resulted in expression throughout the leg muscle of the mouse, with some lower-level expression also detected in the liver. nih.gov Furthermore, specific formulations containing DLin-KC2-DMA have been used to achieve reporter gene expression in the retinal pigment epithelium of the eye, indicating its potential for ocular applications. nih.gov

Below is a summary of preclinical findings on the organ specificity of this compound LNPs.

Payload Administration Route Primary Organ(s) of Expression Secondary Organ(s) of Expression Reference
Plasmid DNAIntravenousSpleenLiver (lower expression than spleen) nih.gov
FLuc mRNAIntramuscularMuscle (local)Liver (to a lesser extent) nih.gov
Reporter GeneNot SpecifiedEye (Retinal Pigment Epithelium)Not Specified nih.gov

Cell-Type Specificity

The specificity of LNPs extends to the cellular level within a target organ. While detailed cell-type specificity studies for this compound are less common than for newer lipids, the general mechanism involves the interaction of the LNP surface with specific cell types. nih.gov After intravenous administration, proteins from the bloodstream adsorb onto the LNP surface, forming a "protein corona." nih.gov This protein corona, particularly its apolipoprotein E (ApoE) content, can mediate uptake by cells expressing corresponding receptors, such as the low-density lipoprotein receptor (LDL-R) on hepatocytes. nih.govnih.gov

For this compound, its preferential accumulation in the spleen suggests a potential interaction with immune cells that are abundant in that organ, such as splenocytes. nih.gov Research on other lipids has shown that LNPs can be taken up by various liver cells, including Kupffer cells, endothelial cells, and hepatocytes, and by immune cells like T cells and B cells in the spleen. nih.gov However, specific quantitative data detailing the transfection efficiency of this compound LNPs across different cell types within its target organs remains an area for further investigation.

Compound Names

Abbreviation/Name Full Chemical Name
This compound (KC2)(2,2-dilinoleyl-4-dimethylaminoethyl- dahlmanlab.orgnih.gov-dioxolane)
DLin-MC3-DMA (MC3)(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate
DODAP1,2-dioleoyl-3-dimethylammonium-propane
DSPC1,2-distearoyl-sn-glycero-3-phosphocholine
DMG-PEG1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol
CholesterolCholest-5-en-3β-ol
DOPE1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
DOTAP1,2-dioleoyl-3-trimethylammonium-propane

Quantitative Structure Activity Relationship Qsar and Advanced Structural Optimization of Dlin Mc2 Dma Analogues

Correlating DLin-MC2-DMA Structural Features with In Vitro and In Vivo Biological Activity

The biological activity of this compound and its analogues is not determined by a single molecular feature but rather by a combination of properties, including the pKa of the ionizable headgroup, the structure of the lipid tails, and the nature of the linker connecting them.

A pivotal factor influencing the in vivo potency of ionizable lipids is the apparent pKa of the LNP formulation. Studies have revealed a strong correlation between the pKa and hepatic gene silencing activity, with an optimal pKa range identified to be between 6.2 and 6.5. liposomes.ca Lipids with pKa values within this range are largely neutral at physiological pH, minimizing toxicity, but become protonated in the acidic environment of the endosome, which is crucial for endosomal escape. However, an optimal pKa is a necessary but not sufficient condition for high in vivo activity. liposomes.ca Significant differences in potency have been observed among lipids with similar pKa values, indicating that other structural attributes play a substantial role. liposomes.ca

The structure of the hydrophobic lipid tails, including their length and degree of unsaturation, also significantly impacts delivery efficiency. For instance, the replacement of oleyl tails with linoleyl tails, which have a higher degree of unsaturation, has been shown to improve potency. Furthermore, shortening the lipid tail length has been observed to shift mRNA expression from the liver to the spleen. nih.gov The nature of the linker between the headgroup and the lipid tails is another critical determinant of in vivo activity. Lipids with ester linkages have been found to be less active in vivo compared to those with more stable ether or ketal linkages, possibly due to hydrolysis in the bloodstream. researchgate.net

Interactive Data Table: Structure-Activity Relationship of this compound and Analogues

Lipid Key Structural Feature pKa In Vivo Efficacy (Factor VII Silencing ED50 in mice, mg/kg) Reference
This compound Ketal linker 6.4 ~0.1 researchgate.netresearchgate.net
DLin-MC3-DMA Ester linker, optimized spacer 6.44 0.005 liposomes.canih.gov
DLin-KC2-DMA Ketal linker 6.4 0.02 researchgate.net
DLinDMA Ether linker 6.8 1.0 researchgate.net
DLinDAP Diester lipid - Reduced activity vs. DLinDMA researchgate.net

Comparative Efficacy and Mechanistic Analysis with Other Benchmark Ionizable Lipids (e.g., DLin-MC3-DMA, DLin-KC2-DMA)

This compound was a significant step forward in the development of ionizable lipids, but subsequent rational design has led to even more potent analogues, most notably DLin-KC2-DMA and DLin-MC3-DMA.

DLin-KC2-DMA, which features a ketal linkage, demonstrated a 10-fold increase in activity compared to its predecessor, DLinDMA, with an effective dose (ED50) for 50% gene silencing of 0.1 mg/kg. researchgate.net Further optimization led to the development of DLin-MC3-DMA, which incorporates an ester linkage and an optimized linker between the headgroup and lipid tails. This resulted in a dramatic 1000-fold increase in potency for silencing a hepatic gene compared to DLinDMA. nih.gov The ED50 for LNP containing DLin-MC3-DMA to silence Factor VII in mice was reported to be as low as 0.005 mg/kg. nih.gov

Mechanistically, the superior potency of these advanced analogues is attributed to a combination of factors. The optimized pKa of around 6.4 ensures efficient protonation in the endosome, facilitating interaction with endosomal membranes. researchgate.net This interaction is thought to induce a transition to a non-bilayer hexagonal HII phase, which disrupts the endosomal membrane and allows the nucleic acid payload to escape into the cytoplasm. researchgate.netresearchgate.net The structural stability of the linker and the specific geometry of the lipid tails also contribute to this process. For instance, the higher potency of DLin-KC2-DMA over other analogues has been linked to both increased cellular uptake and an improved ability to stimulate the release of siRNA from endosomes following uptake. researchgate.net

A direct comparison between LNPs containing ALC-0315 (structurally similar to DLin-MC3-DMA) and DLin-MC3-DMA for siRNA delivery in mice showed that at a dose of 1 mg/kg, ALC-0315 LNPs achieved a two-fold greater knockdown of Factor VII in hepatocytes. nih.govnih.gov

Interactive Data Table: Comparative Efficacy of Benchmark Ionizable Lipids

Ionizable Lipid Key Advancement Target In Vivo Efficacy (ED50 in mice, mg/kg) Reference
DLinDMA Early benchmark Factor VII 1.0 researchgate.net
DLin-KC2-DMA Ketal linker introduction Factor VII 0.1 researchgate.net
DLin-MC3-DMA Optimized ester linker Factor VII 0.005 nih.gov
C12-200 Lipidoid Factor VII 0.01 researchgate.net

Computational Modeling and Predictive Analytics for LNP Performance (QSAR/QSPR)

The development of new ionizable lipids has been significantly accelerated by the use of computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govacs.org These data-driven approaches aim to predict the biological activity and physicochemical properties of novel lipid structures before their synthesis, thereby reducing the reliance on laborious and expensive experimental screening. researchgate.netnih.gov

One of the key parameters that can be predicted with reasonable accuracy is the apparent pKa of an LNP formulation. nih.govchemrxiv.orgchemrxiv.org QSAR models have been developed that correlate the chemical structure of an ionizable lipid with its pKa value. nih.govacs.org These models often use descriptors such as the number of hydrogen bond donors, which has a strong positive correlation with pKa. nih.govacs.org The predictive power of these models has been validated by synthesizing novel lipids and comparing their experimentally determined pKa values with the predicted ones, often showing a high degree of correlation. nih.govacs.org

Computational methods, such as molecular dynamics simulations, are also used to gain insights into the mechanisms of LNP function, such as endosomal escape. nih.govnih.gov These simulations can model the interaction of LNPs with endosomal membranes and predict how different lipid compositions might influence membrane fusion and payload release. nih.gov While still an evolving field, these predictive models hold immense potential for the rational design of next-generation LNP delivery systems. insidetx.compnas.org

Interactive Data Table: Predictive Modeling in LNP Development

Modeling Approach Predicted Parameter Key Findings/Applications Reference
QSAR/PLSR Surface pKa Hydrogen donor count is a strong positive descriptor; validated by experimental data. nih.govacs.org
Machine Learning (LightGBM) mRNA vaccine efficacy (IgG titer) Identified critical substructures of ionizable lipids for high efficiency. nih.gov
Density Functional Theory (DFT) Apparent pKa Provides a straightforward method to computationally estimate the apparent pKa of LNPs. nih.gov
Molecular Dynamics (MD) Endosomal escape LNP nanostructure (e.g., bicontinuous cubic phase) is a key determinant of fusogenicity. nih.gov

Rational Design Principles for Enhancing Potency, Specificity, and Biodistribution of this compound Analogues

The insights gained from structure-activity relationship studies and computational modeling have led to the establishment of several rational design principles for creating improved analogues of this compound with enhanced potency, specificity, and biodistribution.

Optimizing the Ionizable Headgroup for pKa Control: The pKa of the ionizable lipid is a critical parameter. The design of new headgroups focuses on achieving a pKa in the optimal range of 6.2-6.5 for hepatic delivery. liposomes.canih.gov This is often achieved by modifying the substitution on the nitrogen atom or the distance between the amine and a nearby functional group, such as an ester. liposomes.ca

Modifying Lipid Tails for Improved Efficacy and Biodistribution: The structure of the lipid tails influences both the fusogenicity of the LNP and its biodistribution. The inclusion of unsaturation, such as in the linoleyl tails of this compound, is crucial for high potency. nih.gov Furthermore, the length of the lipid tails can be modulated to alter organ tropism; for example, shortening the tails can shift delivery from the liver to the spleen. nih.gov The introduction of biodegradable linkages, such as ester bonds, within the lipid tails can also improve the safety profile of the LNP by allowing for faster metabolism and clearance. nih.gov

Engineering the Linker for Stability and Potency: The linker connecting the headgroup and the lipid tails must be stable enough to prevent premature degradation of the LNP in circulation. Ketal linkages, as seen in DLin-KC2-DMA, have proven to be highly effective. researchgate.netresearchgate.net

Targeting Specific Organs and Cell Types: Beyond the liver, there is a growing interest in targeting other organs such as the spleen, lungs, and bone marrow. nih.govnih.gov This can be achieved through the rational design of ionizable lipids. For instance, LNPs formulated with certain lipids containing secondary amine-rich headgroups have shown preferential delivery to the spleen. researchgate.net The addition of supplementary lipids with specific properties to the LNP formulation can also be used to direct organ-specific delivery. nih.gov

By applying these principles, researchers are continuously developing novel ionizable lipids that offer superior performance to this compound and its early analogues, paving the way for more effective and targeted nucleic acid therapies.

Methodological Considerations and Advanced Analytical Techniques in Dlin Mc2 Dma Research

Establishment and Validation of In Vitro Experimental Models for LNP Evaluation

The initial assessment of DLin-MC2-DMA-containing LNPs is predominantly conducted using in vitro cell-based models. These models provide a controlled environment to evaluate the efficiency of nucleic acid delivery and subsequent protein expression or gene silencing. A variety of immortalized cell lines and primary cells are employed, chosen for their relevance to potential therapeutic targets.

Commonly used cell lines include human embryonic kidney cells (HEK293T), liver hepatocellular carcinoma cells (HepG2), and cervical adenocarcinoma cells (HeLa). nih.govsartorius.com These lines are valuable for initial high-throughput screening due to their robustness and ease of culture. For instance, studies have demonstrated dose-dependent increases in reporter protein expression in HepG2 and HEK293T cells after transfection with LNPs. Primary cells, such as bone marrow-derived macrophages (bmMΦ) and dendritic cells (bmDCs), offer a more physiologically relevant system for evaluating LNP performance, particularly for applications in immunology. nih.gov

The validation of these models typically involves transfecting the cells with LNPs encapsulating a reporter molecule, such as messenger RNA (mRNA) encoding a fluorescent or luminescent protein. The efficacy of the LNP formulation is then quantified by measuring the level of protein expression. This allows for direct comparison between different LNP compositions and helps in identifying lead candidates for further preclinical development.

Table 1: Examples of In Vitro Models for LNP Evaluation

Cell Type Application Typical Assay
HEK293T General transfection efficiency screening Luciferase expression
HepG2 Liver-targeting LNP evaluation Reporter gene expression
HeLa General transfection efficiency screening Reporter gene expression

Utilization of In Vivo Animal Models for Preclinical Efficacy Assessment (e.g., Rodent Models, Non-Human Primates)

To assess the performance of this compound-containing LNPs in a complex biological system, researchers utilize various in vivo animal models. These models are critical for understanding the biodistribution, efficacy, and organ-selective gene expression of the nanoparticles. nih.gov

Rodent Models: Mice and rats are the most frequently used models in early-stage preclinical research due to their cost-effectiveness, well-characterized genetics, and the availability of numerous disease models. nih.gov Intravenous administration of LNPs formulated with this compound or similar lipids has been shown to lead to significant gene expression or silencing, predominantly in the liver and spleen. nih.gov These models are instrumental in optimizing LNP formulations to achieve desired targeting and therapeutic effects. For example, studies have compared the in vivo pDNA transfection efficiency of LNPs containing this compound with other ionizable lipids, revealing distinct patterns of organ-selective protein production. nih.gov

Non-Human Primates (NHPs): NHPs, such as cynomolgus monkeys, macaques, and baboons, serve as a crucial translational model before human clinical trials because their physiological and immunological responses are more similar to humans than those of rodents. mdpi.com Preclinical studies in NHPs can provide more predictive data on the efficacy and biodistribution of LNP-based therapeutics. Research involving nanoparticles in marmosets has been used to track the in vivo distribution, confirming migration to organs like the liver, kidneys, lungs, and spleen. researchgate.net

State-of-the-Art Analytical Techniques for LNP Physicochemical Characterization (e.g., Dynamic Light Scattering, Cryo-Electron Microscopy, Chromatography)

The physical and chemical properties of LNPs are critical determinants of their stability and biological activity. A suite of advanced analytical techniques is employed to thoroughly characterize these nanoparticles.

Dynamic Light Scattering (DLS): DLS is a fundamental technique used to determine the hydrodynamic radius (size), size distribution, and polydispersity index (PDI) of LNPs in solution. researchgate.net This non-invasive method measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. researchgate.net It is essential for routine quality control, ensuring batch-to-batch consistency and assessing the colloidal stability of LNP formulations. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM provides high-resolution, direct visualization of LNP morphology and internal structure. researchgate.net In this technique, samples are flash-frozen in their native state, preserving their structure for imaging. nih.gov Cryo-EM can reveal the shape of the nanoparticles, confirm the presence of an electron-dense core typical of nucleic acid-loaded LNPs, and identify potential structural variations between different formulations. researchgate.net

Chromatography: Techniques such as Size Exclusion Chromatography (SEC) are used to assess the purity and size distribution of LNP preparations. nih.gov SEC separates particles based on their size, providing valuable information on the presence of aggregates or unincorporated components in the formulation. nih.gov When coupled with other detectors like multi-angle light scattering (MALS), SEC can offer even more detailed characterization.

Table 2: Comparison of Key LNP Analytical Techniques

Technique Primary Information Provided Advantages Limitations
Dynamic Light Scattering (DLS) Particle size, size distribution, Polydispersity Index (PDI) High throughput, non-destructive Assumes spherical shape, sensitive to larger particles/aggregates
Cryo-Electron Microscopy (Cryo-EM) Morphology, internal structure, size verification Direct visualization of individual particles in native state Lower throughput, requires specialized equipment and expertise

| Size Exclusion Chromatography (SEC) | Purity, size distribution, aggregate detection | Provides information on purity and separates components | Can be time-consuming, requires larger sample volumes than DLS |

Development and Application of Reporter Systems for Quantifying Gene Silencing and Expression (e.g., Luciferase Assays, Protein Coagulation Factor Assays)

To quantitatively measure the biological activity of this compound LNPs, robust reporter systems are essential. These systems allow researchers to assess both gene expression from delivered mRNA and gene silencing mediated by small interfering RNA (siRNA).

Luciferase Assays: Luciferase reporter genes (e.g., Firefly, Renilla, NanoLuc) are widely used to quantify gene expression. LNPs are formulated to encapsulate mRNA encoding a luciferase enzyme. Following delivery to cells, the mRNA is translated, and the amount of active luciferase protein is measured by adding its specific substrate, which generates a luminescent signal. The intensity of this signal is directly proportional to the amount of protein expressed, providing a highly sensitive and quantitative measure of delivery efficiency. Dual-luciferase systems, which use a second luciferase reporter for normalization, are often employed to improve accuracy.

Protein Coagulation Factor Assays: For quantifying gene silencing in the liver, assays measuring the levels of secreted proteins like coagulation Factor VII (FVII) are a well-established method. nih.gov The liver is the primary source of many circulating coagulation factors. By delivering LNPs containing siRNA specifically targeting the mRNA of a coagulation factor, a reduction in the corresponding protein level in the serum can be achieved. The efficacy of gene silencing is determined by collecting blood samples from treated animals and measuring the circulating levels of the target protein, for example, FVII, using an enzymatic or immunoassay. A significant decrease in FVII levels compared to control groups indicates successful and potent in vivo gene silencing. nih.gov

Q & A

How can researchers confirm the purity and structural integrity of DLin-MC2-DMA in experimental settings?

Level: Basic
Methodological Answer:
To validate purity, use orthogonal analytical techniques such as high-performance liquid chromatography (HPLC) for quantitative purity assessment and liquid chromatography-mass spectrometry (LC/MS) to confirm molecular weight. Structural integrity should be verified via nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments). Cross-reference results with supplier-provided certificates of analysis (CoA) and validate bioactivity through dose-response assays in relevant cellular models (e.g., lipid nanoparticle delivery efficiency) .

What experimental design considerations are critical for studies involving this compound in drug delivery systems?

Level: Basic
Methodological Answer:

  • Controls: Include negative controls (e.g., empty nanoparticles) and positive controls (e.g., commercially validated transfection reagents).
  • Replication: Perform triplicate experiments to account for biological variability.
  • Dose Optimization: Use a gradient of this compound concentrations to identify the optimal efficacy-toxicity balance.
  • Data Documentation: Record metadata such as batch numbers, storage conditions, and incubation times to ensure reproducibility .

How should researchers manage and archive data from this compound experiments to comply with FAIR principles?

Level: Basic
Methodological Answer:

  • Metadata Standards: Adopt structured templates (e.g., ISA-Tab) to document experimental parameters, including synthesis protocols, analytical conditions, and biological endpoints.
  • Repositories: Use domain-specific repositories (e.g., Zenodo, Figshare) for raw NMR/HPLC data and processed results. Assign persistent identifiers (DOIs) for traceability.
  • Interoperability: Format data in open-access formats (e.g., .csv for numerical data, .mnova for NMR) and provide clear README files .

How can contradictions in this compound’s efficacy across different cellular models be systematically resolved?

Level: Advanced
Methodological Answer:

  • Statistical Validation: Apply ANOVA or mixed-effects models to assess variability between models.
  • Orthogonal Assays: Compare results across multiple readouts (e.g., fluorescence-based transfection efficiency vs. qPCR for mRNA delivery).
  • Contextual Analysis: Investigate confounding factors such as cell-line-specific lipid metabolism or endosomal escape mechanisms. Publish negative results to mitigate publication bias .

What strategies are recommended for integrating this compound into multi-omics studies (e.g., transcriptomics and proteomics)?

Level: Advanced
Methodological Answer:

  • Experimental Workflow: Synchronize this compound treatment timelines with omics sampling points to capture dynamic responses.
  • Data Integration: Use tools like PathVisio or Cytoscape to map lipid nanoparticle interactions with gene/protein networks.
  • Validation: Confirm omics findings via siRNA knockdown or CRISPR-Cas9 targeting of identified pathways .

How should researchers address batch-to-batch variability in this compound synthesis?

Level: Advanced
Methodological Answer:

  • Quality Metrics: Establish acceptance criteria for critical parameters (e.g., polydispersity index <0.2, encapsulation efficiency >80%).
  • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., dynamic light scattering) during synthesis.
  • Stability Studies: Conduct accelerated degradation tests under varying temperatures/pH to identify instability triggers .

What are best practices for visualizing this compound-related data in publications?

Level: Basic
Methodological Answer:

  • Clarity: Use simplified schematics (e.g., lipid nanoparticle structure) with minimal text. Avoid overcrowding figures with excessive chemical structures.
  • Color Coding: Differentiate experimental groups using distinct color palettes (e.g., viridis for dose gradients).
  • Data Transparency: Include raw data plots (e.g., scatter plots with error bars) alongside statistical summaries .

How can machine learning models enhance the predictive analysis of this compound’s in vivo performance?

Level: Advanced
Methodological Answer:

  • Feature Engineering: Train models on datasets incorporating physicochemical properties (e.g., pKa, logP) and in vivo pharmacokinetic data.
  • Validation: Use k-fold cross-validation to prevent overfitting.
  • Interpretability: Apply SHAP (SHapley Additive exPlanations) values to identify key predictors (e.g., PEGylation density impacting circulation time) .

What ethical and compliance steps are necessary when sharing this compound research data?

Level: Basic
Methodological Answer:

  • Informed Consent: Ensure human/animal study protocols are approved by institutional review boards (IRBs).
  • Data Anonymization: Remove identifiers from clinical datasets using tools like ARX Data Anonymization .
  • Licensing: Apply Creative Commons licenses (e.g., CC BY 4.0) to facilitate reuse while retaining attribution .

How can researchers leverage contradictory findings in this compound studies to refine mechanistic hypotheses?

Level: Advanced
Methodological Answer:

  • Meta-Analysis: Aggregate datasets from public repositories (e.g., PubMed Central) to identify trends.
  • Mechanistic Modeling: Use computational tools (e.g., Molecular Dynamics simulations) to test conflicting hypotheses (e.g., pH-dependent membrane fusion vs. endosomal rupture).
  • Collaborative Validation: Engage in multi-lab replication initiatives to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.